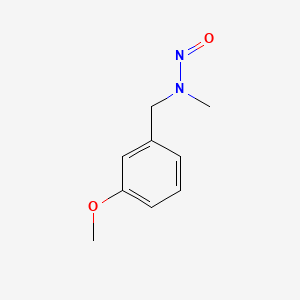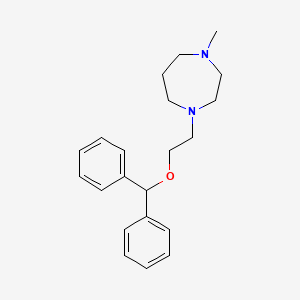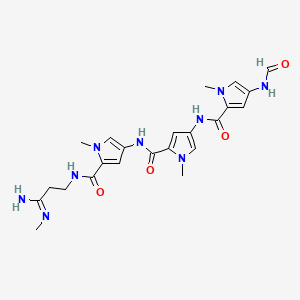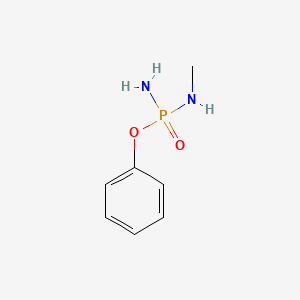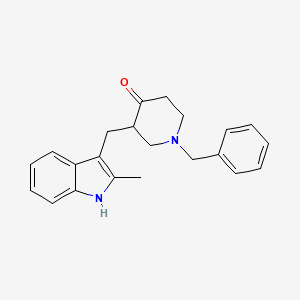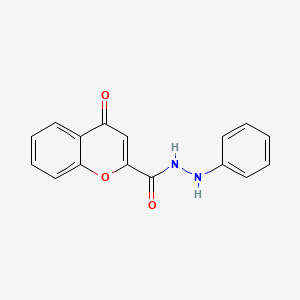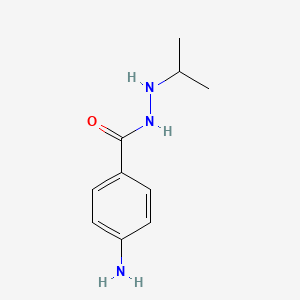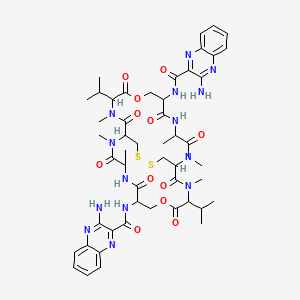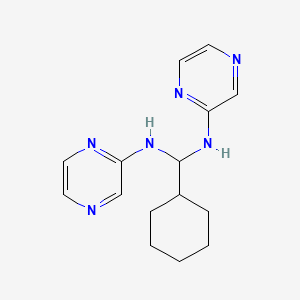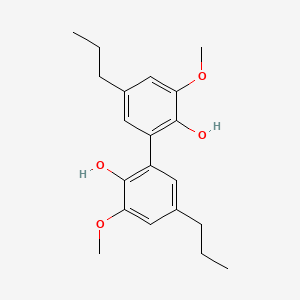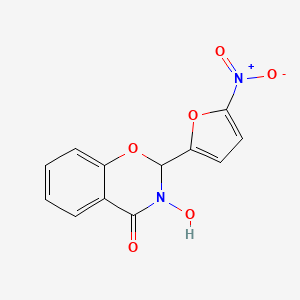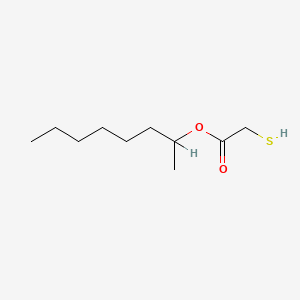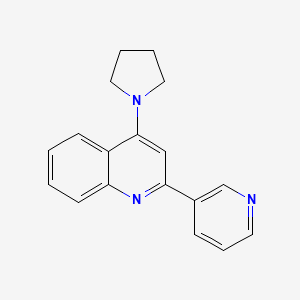
Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- is a heterocyclic aromatic organic compound It is characterized by a quinoline core structure substituted with a pyridinyl group at the 2-position and a pyrrolidinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or interference with DNA replication processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which lacks the pyridinyl and pyrrolidinyl substitutions.
2-(3-Pyridinyl)quinoline: A similar compound with only the pyridinyl group at the 2-position.
4-(1-Pyrrolidinyl)quinoline: A compound with only the pyrrolidinyl group at the 4-position.
Uniqueness
Quinoline, 2-(3-pyridinyl)-4-(1-pyrrolidinyl)- is unique due to the presence of both the pyridinyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile scaffold in medicinal chemistry and materials science.
Properties
CAS No. |
133671-58-6 |
|---|---|
Molecular Formula |
C18H17N3 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-pyridin-3-yl-4-pyrrolidin-1-ylquinoline |
InChI |
InChI=1S/C18H17N3/c1-2-8-16-15(7-1)18(21-10-3-4-11-21)12-17(20-16)14-6-5-9-19-13-14/h1-2,5-9,12-13H,3-4,10-11H2 |
InChI Key |
QIIXIROOWAWACN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12808813.png)
